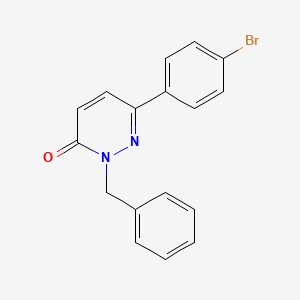
4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In addition to medicinal chemistry, 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has also been studied for its potential applications in material science. It has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.
Mechanism of Action
Target of Action
The compound “4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one” is a complex molecule with potential biological activity. Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for diseases like Parkinson’s .
Mode of Action
It is suggested that it may enhance nurr1’s transcriptional activity . This means that it could potentially increase the expression of genes regulated by Nurr1, leading to changes in cellular function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine neuron function, given its potential interaction with Nurr1 . Nurr1 is known to regulate several genes critical for the development, maintenance, and function of dopamine neurons. Therefore, modulation of Nurr1 activity by this compound could impact these pathways.
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could potentially influence the bioavailability and efficacy of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in dopamine neuron function, given its potential interaction with Nurr1 . This could include neuroprotective effects, as well as potential impacts on motor and non-motor deficits in disease models .
Advantages and Limitations for Lab Experiments
The advantages of using 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one. In medicinal chemistry, further studies are needed to determine its efficacy and safety as an anti-cancer and anti-inflammatory agent. In material science, it can be used as a building block for the synthesis of new functional materials with unique properties. In addition, further studies are needed to understand its mechanism of action and cellular targets, which can lead to the development of new drugs and therapies.
Conclusion
In conclusion, 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a chemical compound with unique properties and potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, making it suitable for various applications. Studies have shown its potential as an anti-cancer and anti-inflammatory agent, as well as a building block for the synthesis of functional materials. Further studies are needed to understand its mechanism of action and cellular targets, which can lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one involves the reaction of 6-methyl-2H-chromen-2-one with 4-ethylpiperazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)12-14-11-17(20)21-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLIYYIBZUILAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2941493.png)
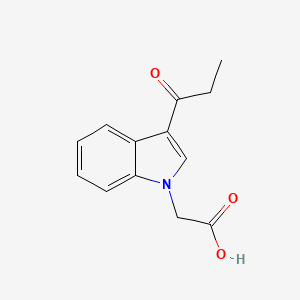
![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)
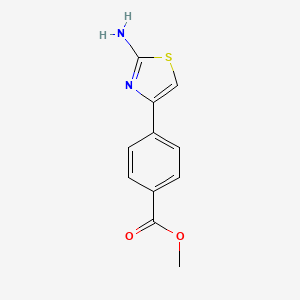
![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)

![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941504.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2941507.png)
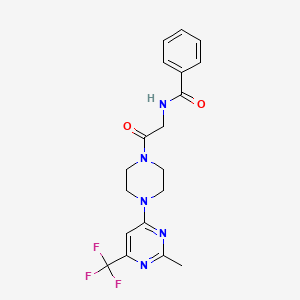
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
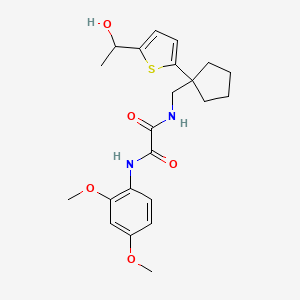
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)
